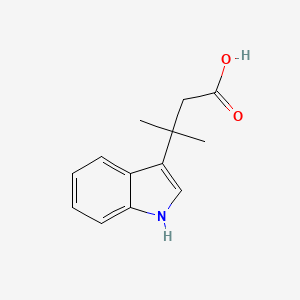
3-(1h-Indol-3-yl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Indol-3-yl)-3-methylbutanoic acid is an organic compound that features an indole ring, a common structure in many biologically active molecules. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The indole ring is known for its presence in many natural products and pharmaceuticals, making this compound a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with indole, a bicyclic aromatic heterocycle, and 3-methylbutanoic acid.
Reaction Conditions: The indole is subjected to a Friedel-Crafts acylation reaction using an acyl chloride derivative of 3-methylbutanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 3-methylbutanoic acid moiety onto the indole ring at the 3-position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation reaction efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-3-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction of the indole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(1H-Indol-3-yl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole ring can interact with various receptors and enzymes, influencing biological processes.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and immune responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
3-(1H-Indol-3-yl)-3-methylbutanoic acid can be compared with other indole derivatives:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-propionic acid: Known for its antioxidant activity and potential neuroprotective effects.
Uniqueness
This compound is unique due to its specific structural features and the presence of the 3-methylbutanoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-13(2,7-12(15)16)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,7H2,1-2H3,(H,15,16) |
InChI Key |
RTAFEYNWSLMKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


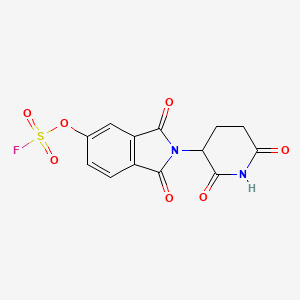
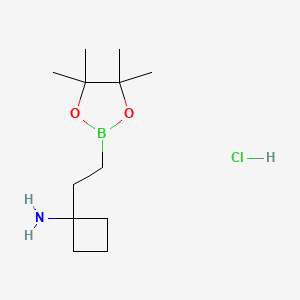
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)

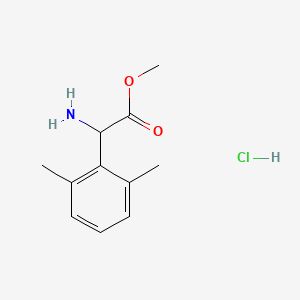
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
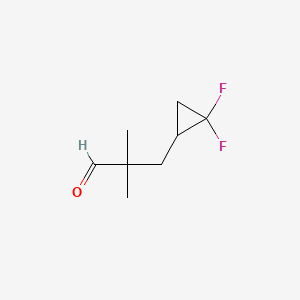
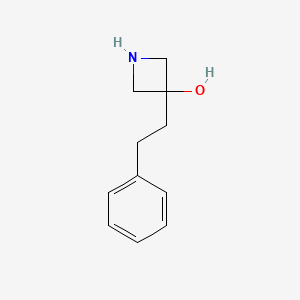
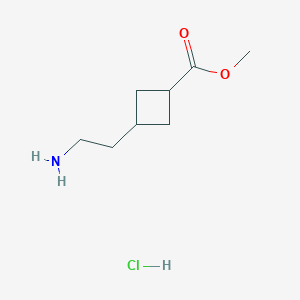
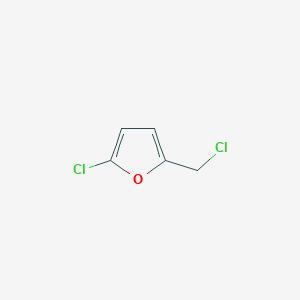

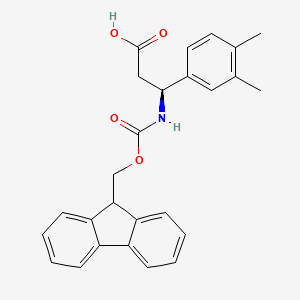

![7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13544049.png)
